molecular formula C9H17Br B6211034 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers CAS No. 2758005-55-7

1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers

Cat. No.: B6211034
CAS No.: 2758005-55-7
M. Wt: 205.13 g/mol
InChI Key: DFBVGUQBQDPACC-UHFFFAOYSA-N
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Description

1-bromo-3-(2,2-dimethylpropyl)cyclobutane, a mixture of diastereomers, is an organic compound characterized by a cyclobutane ring substituted with a bromine atom and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-(2,2-dimethylpropyl)cyclobutane can be synthesized through several methods:

  • Halogenation of Cyclobutane Derivatives: : One common method involves the bromination of 3-(2,2-dimethylpropyl)cyclobutane using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction typically occurs under mild conditions and yields a mixture of diastereomers due to the formation of different stereoisomers.

  • Grignard Reaction: : Another approach involves the formation of a Grignard reagent from 3-(2,2-dimethylpropyl)cyclobutyl magnesium bromide, followed by its reaction with a suitable brominating agent.

Industrial Production Methods

Industrial production of 1-bromo-3-(2,2-dimethylpropyl)cyclobutane may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(2,2-dimethylpropyl)cyclobutane undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions (S_N1 or S_N2 mechanisms), leading to the formation of different substituted cyclobutane derivatives.

  • Elimination Reactions: : Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 3-(2,2-dimethylpropyl)cyclobutene.

  • Oxidation and Reduction: : The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or sodium azide in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide or sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Various substituted cyclobutanes.

    Elimination: Alkenes such as 3-(2,2-dimethylpropyl)cyclobutene.

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

Scientific Research Applications

1-bromo-3-(2,2-dimethylpropyl)cyclobutane has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.

    Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms involving cyclobutane derivatives.

Mechanism of Action

The mechanism by which 1-bromo-3-(2,2-dimethylpropyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-(2,2-dimethylpropyl)cyclobutane
  • 1-bromo-4-(2,2-dimethylpropyl)cyclobutane
  • 1-chloro-3-(2,2-dimethylpropyl)cyclobutane

Uniqueness

1-bromo-3-(2,2-dimethylpropyl)cyclobutane is unique due to its specific substitution pattern on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the position of the bromine atom and the 2,2-dimethylpropyl group can lead to different stereochemical outcomes and reaction pathways, making it a valuable compound for studying structure-activity relationships in organic chemistry.

Properties

CAS No.

2758005-55-7

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-bromo-3-(2,2-dimethylpropyl)cyclobutane

InChI

InChI=1S/C9H17Br/c1-9(2,3)6-7-4-8(10)5-7/h7-8H,4-6H2,1-3H3

InChI Key

DFBVGUQBQDPACC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC(C1)Br

Purity

95

Origin of Product

United States

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